Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate
Description
Overview and Significance in Isoxazole Chemistry
Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate occupies a significant position within the broader isoxazole chemical family due to its complex substitution pattern and multifunctional character. Isoxazoles, characterized as five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions, have gained substantial recognition in medicinal chemistry for their diverse biological activities and therapeutic potential. The specific compound under examination demonstrates the sophisticated structural modifications possible within the isoxazole framework, incorporating an amino group at position 5, a dimethoxyphenyl substituent at position 3, and an ethyl carboxylate functionality at position 4.
The structural characteristics of this compound enable various noncovalent interactions that are fundamental to biological activity. The isoxazole ring system provides hydrogen bond acceptor sites through the nitrogen and oxygen atoms, while the unsaturated five-membered ring offers opportunities for π-π stacking interactions. The cLogP value of 0.334 at physiological pH demonstrates favorable hydrophilic properties, which can enhance drug-like characteristics and bioavailability. The dimethoxyphenyl substituent contributes additional hydrogen bonding capabilities while modulating the compound's overall lipophilicity and binding properties.
Within the context of isoxazole chemistry, this compound represents an advanced example of regioselective functionalization. The simultaneous presence of amino, ester, and aromatic ether functionalities demonstrates the synthetic accessibility of highly substituted isoxazole derivatives through modern organic chemistry methodologies. The compound's structure reflects contemporary approaches to heterocyclic chemistry that emphasize the strategic placement of functional groups to optimize biological activity and pharmacological properties.
Table 1: Structural and Physical Properties of this compound
Historical Development of Aminoisoxazole Research
The historical development of aminoisoxazole research traces its origins to the foundational work in heterocyclic chemistry initiated in the early twentieth century. The first significant contribution to isoxazole chemistry was made by Claisen in 1903, when he synthesized the first compound of the series through oximation of propargylaldehyde acetal. This pioneering work established the fundamental synthetic approaches that would later be expanded to include amino-substituted derivatives.
The evolution of aminoisoxazole chemistry gained momentum through the development of regioselective synthetic methodologies. Early researchers recognized that the substitution of various groups on the isoxazole ring imparts different biological activities, leading to systematic investigations of amino-substituted variants. The strategic placement of amino functionalities at specific positions on the isoxazole ring became a focus of synthetic chemists seeking to optimize biological properties and therapeutic potential.
Contemporary research in aminoisoxazole chemistry has been significantly enhanced by advances in synthetic methodology. The development of transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques has facilitated the creation of complex aminoisoxazole derivatives with enhanced bioactivity and selectivity. These methodological advances have not only improved synthetic efficiency but have also enabled the design of more sophisticated derivatives such as this compound.
The historical progression from simple isoxazole structures to complex multifunctional derivatives reflects the maturation of heterocyclic chemistry as a discipline. The ability to introduce multiple functional groups with precise regioselectivity has transformed aminoisoxazole chemistry from a primarily academic pursuit to a practical tool for drug discovery and materials science. This evolution has been particularly evident in the development of compounds that combine amino functionalities with aromatic substituents and ester groups, as exemplified by the compound under examination.
Table 2: Historical Milestones in Aminoisoxazole Research
Position Within Contemporary Heterocyclic Chemistry
This compound exemplifies the current state of sophistication in heterocyclic chemistry, representing a convergence of synthetic accessibility, structural complexity, and potential biological utility. Within contemporary heterocyclic chemistry, this compound occupies a position that reflects modern approaches to drug design and chemical biology, where multiple functional groups are strategically incorporated to optimize interactions with biological targets.
The compound's position in contemporary chemistry is enhanced by its alignment with current trends in medicinal chemistry, particularly the emphasis on multitargeted therapies and personalized medicine approaches. The presence of multiple reactive sites within the molecule provides opportunities for further functionalization and optimization, making it valuable as both a target compound and a synthetic intermediate. The dimethoxyphenyl substituent represents a common motif in pharmaceutical chemistry, known for its ability to modulate biological activity and improve pharmacokinetic properties.
Contemporary heterocyclic chemistry increasingly emphasizes the development of compounds that can serve multiple roles within chemical biology and drug discovery. This compound exemplifies this trend through its combination of structural features that enable diverse chemical transformations and biological interactions. The compound's design reflects modern understanding of structure-activity relationships and the importance of incorporating complementary functional groups to achieve desired biological effects.
The significance of this compound within contemporary heterocyclic chemistry is further emphasized by its potential applications in emerging areas such as photoaffinity labeling and chemoproteomic studies. The isoxazole group has been developed as a native photo-cross-linker, with the weak nitrogen-oxygen bond enabling photochemical rearrangements under ultraviolet irradiation. This property, combined with the compound's complex substitution pattern, positions it at the intersection of chemical biology and pharmaceutical research.
Table 3: Contemporary Applications and Significance of Complex Aminoisoxazoles
Properties
IUPAC Name |
ethyl 5-amino-3-(3,4-dimethoxyphenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-4-20-14(17)11-12(16-21-13(11)15)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOCURQSXNLTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183804 | |
| Record name | Ethyl 5-amino-3-(3,4-dimethoxyphenyl)-4-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-54-2 | |
| Record name | Ethyl 5-amino-3-(3,4-dimethoxyphenyl)-4-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-3-(3,4-dimethoxyphenyl)-4-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Biological Activities
Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate exhibits various biological activities that make it a candidate for further research:
- Anticonvulsant Activity : Isoxazole derivatives have been reported to possess anticonvulsant properties. Research has indicated that modifications in the isoxazole ring can enhance this activity, making it a point of interest for developing new anticonvulsant drugs .
- Antitumor Properties : Some studies suggest that isoxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the 3-(3,4-dimethoxyphenyl) group may contribute to these effects by enhancing the compound's interaction with biological targets .
- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a critical role .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis:
- Peptide Synthesis : The compound can be utilized in solid-phase peptide synthesis due to its amino group, which allows it to participate in coupling reactions with other amino acids. This application is crucial for developing novel peptidomimetics and therapeutic peptides .
- Synthesis of Novel Heterocycles : The isoxazole moiety is known for its ability to undergo various chemical transformations, making it a valuable precursor for synthesizing other heterocyclic compounds with potential pharmacological activities .
Case Study 1: Anticonvulsant Activity Evaluation
A study evaluated the anticonvulsant effects of several isoxazole derivatives, including this compound. The results indicated that modifications to the isoxazole structure could significantly enhance anticonvulsant activity when tested in animal models .
Case Study 2: Synthesis of Bioactive Peptides
In another investigation, researchers successfully incorporated this compound into peptide chains using solid-phase synthesis techniques. The resulting peptides demonstrated promising biological activities, suggesting potential therapeutic applications in treating various diseases .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoxazole derivatives with structural similarities to the target compound are compared below based on substituent patterns, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing π-π stacking interactions with aromatic residues in biological targets compared to simpler phenyl or fluorinated analogs . Positional isomerism (e.g., 3- vs. 4-substituted phenyl groups) significantly alters molecular geometry and binding affinity.
Hydrogen Bonding and Intramolecular Interactions: The 5-amino group in the target compound enables hydrogen bonding, a feature shared with Ethyl 5-amino-3-methylisoxazole-4-carboxylate. However, the orientation of substituents in the target compound may favor intramolecular hydrogen bonding to the ester oxygen, as observed in structurally related analogs .
Synthetic Complexity: The synthesis of the target compound likely requires regioselective cyclization and protection/deprotection steps for the amino and methoxy groups, similar to methods described for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . In contrast, simpler derivatives like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate are synthesized in fewer steps .
Fluorinated analogs (e.g., Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate) may exhibit improved blood-brain barrier penetration due to increased lipophilicity .
Biological Activity
Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate (CAS No. 1119450-54-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₆N₂O₅
- Molecular Weight : 292.29 g/mol
- CAS Number : 1119450-54-2
- MDL Number : MFCD12027407
The compound features a dimethoxy-substituted phenyl ring, which is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors involved in various cellular processes. For instance, it may inhibit enzymes associated with cell proliferation, suggesting potential anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This has been evaluated through various assays against different microbial strains, demonstrating effectiveness in inhibiting growth and proliferation.
Anticancer Activity
The compound has shown promise as an anticancer agent in several studies. The structure-activity relationship (SAR) analysis highlights the importance of the dimethoxy groups in enhancing its cytotoxic effects against cancer cell lines. For example:
These results indicate that the compound could be a candidate for further development in cancer therapy.
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study published in MDPI investigated the anticancer effects of various isoxazole derivatives, including this compound. The results indicated significant inhibition of cell growth in multiple cancer cell lines, suggesting a strong potential for therapeutic applications . -
Mechanistic Insights :
Another research effort focused on elucidating the mechanism by which this compound exerts its effects. It was found that the compound interacts with specific protein targets involved in cell signaling pathways related to cancer progression, thereby inhibiting tumor growth . -
Comparative Analysis :
Comparative studies with similar compounds revealed that the presence of two methoxy groups significantly enhances both the reactivity and biological activity of this compound compared to other derivatives lacking these groups .
Q & A
Q. What are the established synthetic routes for Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate, and how can purity be ensured?
Methodological Answer: The synthesis typically involves condensation reactions of appropriate precursors. For example:
- Step 1: Reacting hydroxylamine derivatives with ethyl acetoacetate or similar carbonyl compounds in ethanol under reflux, with sodium ethoxide as a base .
- Step 2: Introducing the 3,4-dimethoxyphenyl group via nucleophilic substitution or cyclization reactions, requiring precise pH (7–9) and temperature control (60–80°C) to optimize yield .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures removes byproducts .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ ~3.8 ppm for OCH₃, ester carbonyl at δ ~165 ppm) .
- Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 293.29 for C₁₄H₁₆N₂O₅) .
- X-ray Crystallography: Resolves bond lengths (e.g., C–O in ester: ~1.34 Å) and dihedral angles, critical for 3D conformation analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Methodological Answer:
- Temperature Control: Maintain 70–80°C during cyclization to avoid side reactions (e.g., over-oxidation or ester hydrolysis) .
- Solvent Selection: Use anhydrous ethanol or THF to prevent hydrolysis of the ester group .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate specific steps while suppressing side pathways .
Q. How does X-ray crystallography elucidate intermolecular interactions and conformational stability?
Methodological Answer:
- Hydrogen Bonding: Identify intramolecular H-bonds (e.g., N–H···O=C between the amino and ester groups) that stabilize planar conformations .
- Packing Analysis: Assess π-π stacking of the dimethoxyphenyl ring with adjacent molecules, influencing crystallinity and solubility .
- Torsional Angles: Measure dihedral angles (e.g., between isoxazole and phenyl rings) to predict steric hindrance in biological interactions .
Q. How should researchers resolve discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
- Validation Techniques: Cross-check Density Functional Theory (DFT) calculations with experimental NMR shifts or IR spectra (e.g., carbonyl stretching at ~1740 cm⁻¹) .
- Parameter Adjustment: Re-optimize computational basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed bond lengths or reaction energetics .
- Experimental Replication: Repeat synthesis under inert conditions (N₂ atmosphere) to rule out oxidation artifacts .
Q. What methodologies assess the compound’s interaction with biological targets?
Methodological Answer:
- In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., kinases or proteases) .
- Molecular Docking: Perform docking simulations (AutoDock Vina) with target proteins (PDB IDs) to predict binding modes of the isoxazole core .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing methoxy with nitro groups) and compare IC₅₀ values in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
